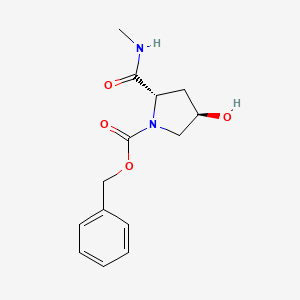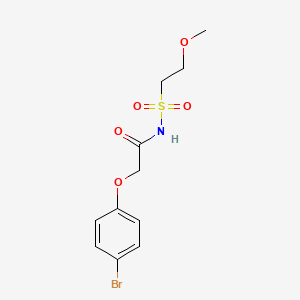
N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide, also known as OTAVA-BB 120944, is a chemical compound that has gained attention for its potential use in scientific research.
Scientific Research Applications
N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and ovarian cancer cell lines. It has also been studied for its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and ovarian cancer cell lines. It has also been studied for its potential use in treating bacterial infections. However, further research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide in lab experiments is its potential use in cancer research. Its cytotoxic effects on cancer cells make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for the study of N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide. One direction is to further explore its potential use in cancer research, particularly in combination with other drugs. Another direction is to investigate its potential use in treating bacterial infections, particularly those that are resistant to current antibiotics. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cell types.
Synthesis Methods
N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloroquinoline with potassium fluoride and trifluoromethoxyaniline, followed by the reaction with methoxyamine hydrochloride and 1,1'-carbonyldiimidazole.
properties
IUPAC Name |
N-methoxy-4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c1-20-17-11(19)7-5-16-9-6(10(7)18)3-2-4-8(9)21-12(13,14)15/h2-5H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEXORVGCUMIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CNC2=C(C1=O)C=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![2-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]pyridine-3-carbonitrile](/img/structure/B7553273.png)

![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)


![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)